molecular formula C22H30ClFO5 B14461396 (8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride CAS No. 69351-57-1

(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride

Cat. No.: B14461396
CAS No.: 69351-57-1
M. Wt: 428.9 g/mol
InChI Key: OHILSKSRDDTCIR-CQIRMVKISA-N
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Description

The compound (8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride is a complex organic molecule with significant biological and chemical properties. This compound is a derivative of the cyclopenta[a]phenanthrene structure, which is a common backbone in many biologically active steroids and hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:

    Formation of the cyclopenta[a]phenanthrene backbone: This is achieved through a series of cyclization reactions.

    Introduction of functional groups: Hydroxyl, fluoro, and acetyl groups are introduced through specific reactions such as hydroxylation, fluorination, and acetylation.

    Purification: The final product is purified using techniques like chromatography to ensure the desired compound is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated purification systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ketone groups can be reduced to hydroxyl groups.

    Substitution: The fluoro group can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenation reagents such as chlorine (Cl2) or bromine (Br2) are used.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, fluorinated, or acetylated versions.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying steroid hormone activity.

    Medicine: It has potential therapeutic applications due to its structural similarity to biologically active steroids.

    Industry: It is used in the production of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It binds to steroid hormone receptors, modulating their activity and influencing various biological pathways. The fluoro and hydroxyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Betamethasone: A glucocorticoid with anti-inflammatory properties.

    Dexamethasone: Another glucocorticoid used in various medical treatments.

    Cortisol: A naturally occurring steroid hormone involved in stress response.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the fluoro group, in particular, enhances its binding affinity to steroid receptors, making it a valuable compound in both research and therapeutic contexts.

Properties

CAS No.

69351-57-1

Molecular Formula

C22H30ClFO5

Molecular Weight

428.9 g/mol

IUPAC Name

(8S,10S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride

InChI

InChI=1S/C22H29FO5.ClH/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3;1H/t12?,15-,16-,17?,19-,20-,21?,22-;/m0./s1

InChI Key

OHILSKSRDDTCIR-CQIRMVKISA-N

Isomeric SMILES

CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3(C(C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C.Cl

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C.Cl

Origin of Product

United States

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